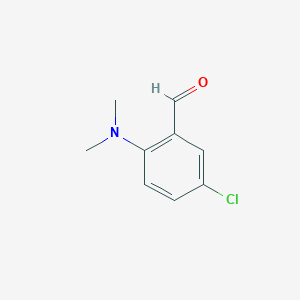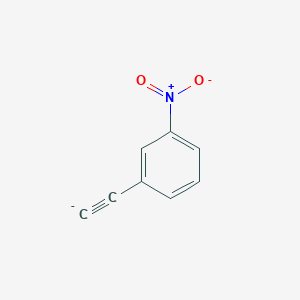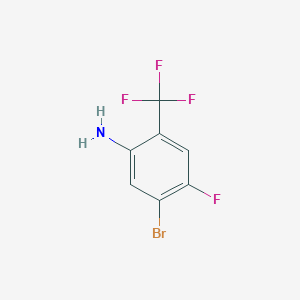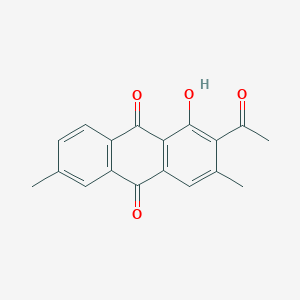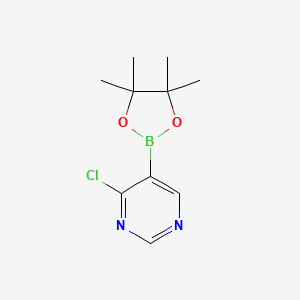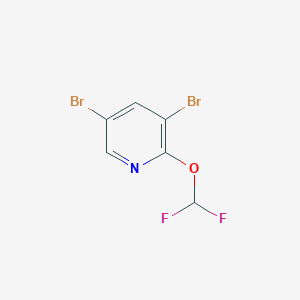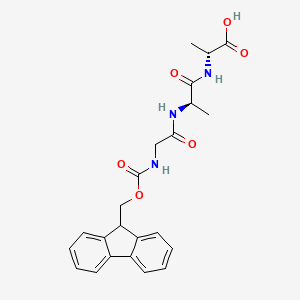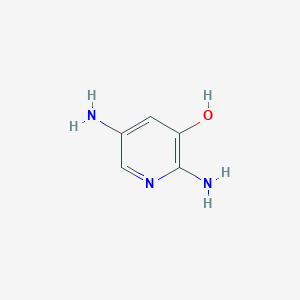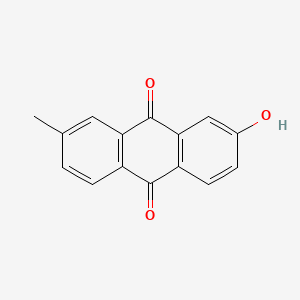
3-((1,4-Diazepan-1-yl)methyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,4-Diazepan-1-yl)methyl)-1H-indole: is a chemical compound that features an indole core structure substituted with a diazepane moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a diazepane ring, a seven-membered nitrogen-containing heterocycle, adds unique properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole typically involves the reaction of an indole derivative with a diazepane precursor. One common method is the reductive amination of an indole-3-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions: 3-((1,4-Diazepan-1-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Tetrahydroindoles.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: In chemistry, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The indole ring is a common motif in many biologically active molecules, and the addition of a diazepane ring can enhance its binding affinity and selectivity for certain biological targets .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential therapeutic applications. They may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 3-((1,4-Diazepan-1-yl)methyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The diazepane ring can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties .
類似化合物との比較
- 3-((1,4-Diazepan-1-yl)methyl)benzoic acid
- 3-((1,4-Diazepan-1-yl)methyl)phenyl)methanamine
- 3-((1,4-Diazepan-1-yl)methyl)phenol
Uniqueness: Compared to similar compounds, 3-((1,4-Diazepan-1-yl)methyl)-1H-indole stands out due to the presence of the indole ring, which is a versatile scaffold in medicinal chemistry. The combination of the indole and diazepane rings provides a unique structural framework that can be exploited for the development of new drugs and materials .
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
3-(1,4-diazepan-1-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H19N3/c1-2-5-14-13(4-1)12(10-16-14)11-17-8-3-6-15-7-9-17/h1-2,4-5,10,15-16H,3,6-9,11H2 |
InChIキー |
QOWGNRASWUUKJV-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


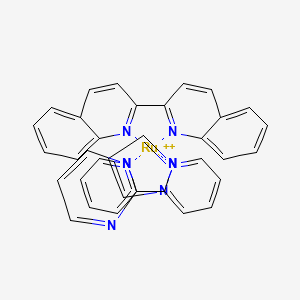
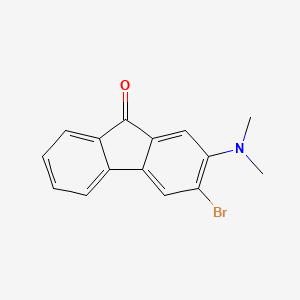
![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)
